molecular formula C16H22N2O3S B2839872 N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide CAS No. 899955-43-2

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide

Cat. No.: B2839872
CAS No.: 899955-43-2
M. Wt: 322.42
InChI Key: QRGOLCXKADBHJJ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a furan ring, and a phenylethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 2-furyl ethylamine with dimethylamine under controlled conditions to form the intermediate N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)amine.

    Sulfonamide Formation: The intermediate is then reacted with phenylethanesulfonyl chloride in the presence of a base such as triethylamine. This step usually requires an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

This compound may serve as a ligand in biochemical assays, helping to study enzyme interactions and receptor binding. Its structural features make it a candidate for exploring biological pathways and mechanisms.

Medicine

Potential medicinal applications include its use as a precursor for drug development. The compound’s ability to interact with biological targets could lead to the discovery of new therapeutic agents.

Industry

In the material science industry, this compound could be used in the development of new polymers or as an additive to enhance the properties of existing materials.

Mechanism of Action

The mechanism by which N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide exerts its effects depends on its interaction with molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the furan ring can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-2-phenylethanesulfonamide: Lacks the furan ring, which may reduce its binding affinity in certain biological contexts.

    N-(2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide: Lacks the dimethylamino group, potentially altering its chemical reactivity and biological activity.

Uniqueness

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino group and the furan ring allows for versatile interactions and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-18(2)15(16-9-6-11-21-16)13-17-22(19,20)12-10-14-7-4-3-5-8-14/h3-9,11,15,17H,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGOLCXKADBHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)CCC1=CC=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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